3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol
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Overview
Description
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol is an organic compound that features both an amino group and a tetrazole ring. This compound is of significant interest due to its unique chemical structure, which combines the properties of an amino alcohol with those of a tetrazole. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol typically involves the reaction of 3-aminopropanol with a tetrazole derivative. One common method is the cyclization reaction of azide and cyanide compounds, which can be catalyzed by zinc salts in an aqueous environment . Another approach involves the reaction of sodium azide with nitriles in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis process, reducing reaction times and improving product yields .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted products depending on the reagents and conditions used.
Scientific Research Applications
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity . Additionally, the amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar structure but contain a triazole ring instead of a tetrazole ring.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: This compound contains multiple tetrazole rings and is used in high-energy materials.
5-(1H-tetrazol-5-yl)isophthalic acid: This compound features a tetrazole ring attached to an aromatic ring and is used in coordination chemistry.
Uniqueness
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol is unique due to its combination of an amino alcohol and a tetrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H9N5O |
---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
3-amino-3-(2H-tetrazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C4H9N5O/c5-3(1-2-10)4-6-8-9-7-4/h3,10H,1-2,5H2,(H,6,7,8,9) |
InChI Key |
BDDUBRZCVDUBJM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C1=NNN=N1)N |
Origin of Product |
United States |
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